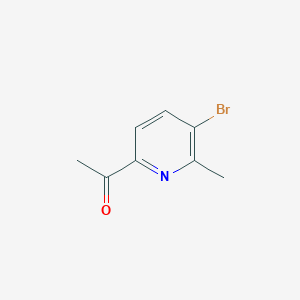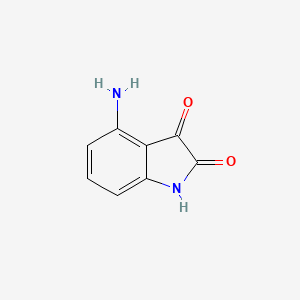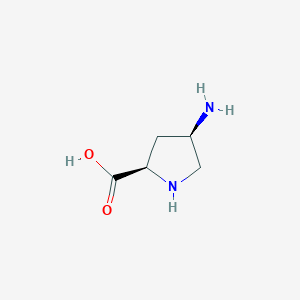
Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a bromine atom at the 6th position, a keto group at the 2nd position, and a carboxylate ester group at the 3rd position of the dihydropyridine ring. It is widely used in organic synthesis and has significant applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized through a catalytic multicomponent reaction involving terminal alkynes, isocyanates, and malonates. The reaction typically involves the formation of copper acetylides, which attack isocyanates to form propargylic amide species. These species further react with malonates in the presence of tert-butyl lithium (t-BuOLi) to form the desired dihydropyridine-3-carboxylate scaffold . The reaction is regioselective and can be performed under mild conditions, making it an efficient method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF).
Oxidation: Oxidizing agents (mCPBA, H2O2), solvents (acetonitrile, dichloromethane).
Major Products Formed
Substitution: Various substituted dihydropyridine derivatives.
Reduction: Hydroxy-dihydropyridine derivatives.
Oxidation: N-oxides and other oxidized derivatives.
Applications De Recherche Scientifique
Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways. The exact mechanism can vary based on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-chloro-2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 6-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 6-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate
Uniqueness
Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s binding affinity to specific targets. Additionally, the bromine atom can be selectively substituted, providing a versatile platform for the synthesis of various derivatives with tailored properties.
Propriétés
IUPAC Name |
methyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-3-5(8)9-6(4)10/h2-3H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSSJRLFCZNCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(NC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B8054128.png)




![(S)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B8054158.png)
![2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8054161.png)







